molecular formula C12H9ClN2 B11817567 2-(chloromethyl)-1H-perimidine

2-(chloromethyl)-1H-perimidine

Cat. No.: B11817567
M. Wt: 216.66 g/mol
InChI Key: QDKSLOCROCTNPH-UHFFFAOYSA-N
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Description

Significance of Perimidine Scaffolds in Modern Chemical Science

Perimidine, a nitrogen-containing heterocyclic system, is formed by the fusion of a naphthalene (B1677914) and a pyrimidine (B1678525) ring. This unique arrangement gives rise to a scaffold with distinct electronic and chemical properties. materialsciencejournal.org Perimidine and its derivatives are known for their amphoteric nature, meaning they can react as both nucleophiles and electrophiles. researchgate.net This dual reactivity makes them versatile building blocks in organic synthesis.

The perimidine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govwisdomlib.orgnih.gov Perimidine derivatives have been investigated for a wide array of pharmacological activities, including antitumor, antiulcer, antimicrobial, and antifungal properties. researchgate.netsemanticscholar.org Their biological activity is often attributed to the ability of the perimidine ring system to interact with biological macromolecules like DNA and enzymes. researchgate.net

Strategic Importance of Chloromethyl Functionality in Heterocyclic Chemistry

The chloromethyl group (-CH2Cl) is a key functional group in synthetic organic chemistry. acs.org Its significance lies in its ability to act as an electrophilic center, readily undergoing nucleophilic substitution reactions. nbinno.com This reactivity allows for the introduction of a wide variety of functional groups onto a heterocyclic core, enabling the synthesis of a diverse library of compounds. researchgate.net

In the context of heterocyclic chemistry, the chloromethyl group serves as a versatile handle for molecular modification. For instance, it can be used to link the heterocyclic core to other molecules, such as other heterocyclic systems or biologically active moieties. nih.govscirp.org This strategy is often employed in drug discovery to create hybrid molecules with enhanced or novel biological activities. The introduction of a chloromethyl group can also influence the pharmacokinetic properties of a molecule, such as its metabolic stability.

Historical Context and Evolution of 2-Substituted Perimidine Research

Research into perimidine chemistry has a history spanning several decades, with a notable increase in interest in recent years. nih.gov Early research focused on the fundamental synthesis and reactivity of the perimidine ring system. researchgate.net Over time, the focus has shifted towards the development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of green catalysts. materialsciencejournal.orgnih.gov

The synthesis of 2-substituted perimidines has been a particularly active area of research. researchgate.netresearchgate.net A common method for their preparation involves the condensation of 1,8-diaminonaphthalene (B57835) with various aldehydes or carboxylic acids. materialsciencejournal.orgresearchgate.net The development of new synthetic routes, such as those utilizing nitrile oxides or iminoester hydrochlorides, has further expanded the scope of accessible 2-substituted perimidine derivatives. researchgate.netresearchgate.net

Overview of Current Research Trajectories Involving 2-(Chloromethyl)-1H-perimidine

Current research involving this compound is largely focused on its use as a synthetic intermediate for the creation of novel compounds with potential applications in medicinal chemistry and materials science. biosynth.com Scientists are exploring its utility in the synthesis of new anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netbiosynth.com The reactive chloromethyl group is being exploited to create complex molecules with tailored biological activities. mdpi.com

For example, this compound can be reacted with various nucleophiles to introduce new functionalities at the 2-position of the perimidine ring. researchgate.net This approach has been used to synthesize a variety of derivatives, including those containing other heterocyclic rings. nih.govscirp.org These new compounds are then screened for their biological activities, with the aim of identifying new lead compounds for drug development.

Below is a table summarizing some of the key research areas and findings related to this compound and its derivatives.

Research AreaKey Findings
Synthesis Development of efficient synthetic routes, including microwave-assisted and green catalytic methods. materialsciencejournal.orgnih.gov
Medicinal Chemistry Synthesis and evaluation of derivatives for anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netbiosynth.com
Materials Science Exploration of perimidine-based compounds for applications in dyes, sensors, and electronic materials. materialsciencejournal.orgsemanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(chloromethyl)-1H-perimidine

InChI

InChI=1S/C12H9ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6H,7H2,(H,14,15)

InChI Key

QDKSLOCROCTNPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 1h Perimidine and Analogues

Direct Synthesis Approaches to 2-(Chloromethyl)-1H-perimidine

Direct synthetic routes to this compound are not extensively documented in publicly available literature. However, based on the general principles of perimidine synthesis, two primary approaches can be postulated: the formation of the perimidine ring using a precursor already containing the chloromethyl group, and the introduction of the chloromethyl group after the perimidine ring has been formed.

Perimidine Ring Formation Utilizing Chloromethyl-Containing Precursors

The most common method for synthesizing the perimidine ring system involves the condensation of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl compound. To obtain this compound directly, this would necessitate the use of a chloroacetyl derivative. A plausible synthetic route would involve the reaction of 1,8-diaminonaphthalene with a chloroacetylating agent, such as chloroacetic acid or chloroacetyl chloride. This approach is analogous to the well-established synthesis of 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine (B120857) and chloroacetic acid.

The proposed reaction would likely proceed via the initial formation of an amide intermediate, followed by cyclization and dehydration to yield the final perimidine product. The reaction conditions would need to be carefully optimized to favor the desired cyclization over potential side reactions, such as polymerization or N-acylation without subsequent cyclization.

Table 1: Proposed Precursors for Direct Synthesis of this compound

1,8-Diaminonaphthalene DerivativeChloromethyl-Containing PrecursorProposed Product
1,8-DiaminonaphthaleneChloroacetic acidThis compound
1,8-DiaminonaphthaleneChloroacetyl chlorideThis compound

Post-Cyclization Introduction of the Chloromethyl Group

An alternative strategy involves the formation of a 2-substituted perimidine that can be subsequently converted to the desired 2-(chloromethyl) derivative. A viable precursor for this approach would be 2-(hydroxymethyl)-1H-perimidine. This intermediate could potentially be synthesized by the condensation of 1,8-diaminonaphthalene with glycolic acid or a related derivative.

Once 2-(hydroxymethyl)-1H-perimidine is obtained, the hydroxyl group can be converted to a chloro group using a variety of standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this type of transformation, as it typically provides good yields and the byproducts (HCl and SO₂) are gaseous, which simplifies purification. Other possible chlorinating agents include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

This two-step approach offers the advantage of potentially cleaner reactions and easier purification of the intermediates compared to the direct condensation with highly reactive chloroacetylating agents.

Methodological Parallels in the Synthesis of Related Chloromethylated N-Heterocycles

To gain further insight into potential synthetic strategies for this compound, it is instructive to examine the established methodologies for the synthesis of analogous chloromethylated N-heterocyclic systems.

Construction of Chloromethylated Pyrimidine (B1678525) Ring Systems

The synthesis of chloromethylated pyrimidines has been achieved through various routes. One notable method involves the reaction of chloroacetamidine hydrochloride with a β-dicarbonyl compound. For instance, the reaction with methyl acetoacetate (B1235776) in the presence of a base leads to the formation of 2-(chloromethyl)-4-hydroxy-6-methylpyrimidine.

Another approach involves the modification of a pre-existing pyrimidine ring. For example, 5-hydroxymethyluracil (B14597) can be converted to 2,4-dichloro-5-(chloromethyl)pyrimidine. This transformation involves the oxidation of the hydroxymethyl group to an aldehyde, followed by chlorination of the hydroxyl groups on the pyrimidine ring and the formyl group.

Table 2: Selected Synthetic Methods for Chloromethylated Pyrimidines

Starting MaterialsReagentsProduct
Chloroacetamidine hydrochloride, Methyl acetoacetateSodium hydroxide2-(Chloromethyl)-4-hydroxy-6-methylpyrimidine
5-HydroxymethyluracilManganese dioxide, Phosphorus oxychloride2,4-Dichloro-5-(chloromethyl)pyrimidine

Synthetic Routes to 2-(Chloromethyl)-1H-benzimidazole Derivatives

The synthesis of 2-(chloromethyl)-1H-benzimidazole is well-established and most commonly achieved through the Phillips condensation reaction. This involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. researchgate.net The reaction proceeds by initial N-acylation followed by cyclodehydration to form the benzimidazole (B57391) ring.

This method is a direct and efficient one-pot synthesis that utilizes readily available starting materials. A series of 35 benzimidazole derivatives have been synthesized from 2-chloromethyl-1H-benzimidazole in good yields. researchgate.net

Table 3: Common Synthesis of 2-(Chloromethyl)-1H-benzimidazole

Starting MaterialsReagentsProduct
o-Phenylenediamine, Chloroacetic acidHydrochloric acid2-(Chloromethyl)-1H-benzimidazole

Formation of Pyrazolo[3,4-d]pyrimidine Architectures with Chloromethyl Functionality

The synthesis of chloromethylated pyrazolo[3,4-d]pyrimidines has been reported through a multi-step sequence. A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared in a two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.com

The first step involves the reaction of the starting pyrazole (B372694) with chloroacetonitrile (B46850) in the presence of HCl gas to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This intermediate is then treated with phosphorus oxychloride to yield the final product, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com This compound serves as a versatile intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. mdpi.com

Table 4: Synthesis of a Chloromethylated Pyrazolo[3,4-d]pyrimidine

Starting MaterialReagents (Step 1)IntermediateReagents (Step 2)Final Product
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateChloroacetonitrile, HCl6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePhosphorus oxychloride4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable and environmentally responsible chemical processes. These principles are primarily focused on the reduction of hazardous substances, the use of renewable resources, and the improvement of energy efficiency. The conventional synthesis of 2-substituted perimidines often involves the condensation of 1,8-diaminonaphthalene with a carboxylic acid or its derivative. In the case of this compound, this would typically involve chloroacetic acid or chloroacetyl chloride.

Green approaches to this synthesis aim to replace hazardous reagents and solvents with more benign alternatives. A significant advancement in this area is the use of eco-friendly and reusable catalysts. For the broader class of perimidine derivatives, a variety of green catalysts have been successfully employed, which could be adapted for the synthesis of the chloromethyl analogue. asianpubs.org These include solid acid catalysts like Amberlyst-15, sulfamic acid, and various nanocatalysts, which offer advantages such as high efficiency, ease of separation, and recyclability. asianpubs.org

Moreover, the use of greener solvents is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Several protocols for perimidine synthesis have been developed using water as the reaction medium, often leading to high yields and simplified work-up procedures. asianpubs.org Solvent-free, or neat, reaction conditions represent another significant green methodology, minimizing waste and avoiding the use of potentially harmful organic solvents. asianpubs.org These solventless reactions are often facilitated by grinding or heating and can be highly efficient.

The principles of atom economy and waste reduction are also central to the green synthesis of this compound. The ideal synthesis would involve a reaction where all the atoms of the reactants are incorporated into the final product, minimizing the formation of byproducts. The choice of the chloromethyl synthon is critical in this regard. While chloroacetyl chloride is highly reactive, it produces hydrogen chloride as a byproduct. Chloroacetic acid, on the other hand, produces water, a more benign byproduct.

To quantify the "greenness" of a synthetic route, various metrics have been developed, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). researchgate.netresearchgate.netmdpi.com A higher atom economy and lower E-Factor and PMI indicate a more environmentally friendly process. For instance, a synthesis with a high atom economy and a low E-factor, which considers the total waste produced per kilogram of product, would be considered a greener alternative.

The following table summarizes some green catalysts and conditions that have been applied to the synthesis of perimidine derivatives and could be adapted for the synthesis of this compound.

Table 1: Green Catalysts and Conditions for Perimidine Synthesis

Catalyst Reactants Solvent Temperature (°C) Yield (%) Reference
Amberlyst-15 1,8-Diaminonaphthalene, Ketones Ethanol 80 High asianpubs.org
Sulfamic Acid 1,8-Diaminonaphthalene, Aldehydes Solvent-free 70 High asianpubs.org
Chitosan Hydrochloride 1,8-Diaminonaphthalene, Ketones Water 90 Moderate to High asianpubs.org
Squaric Acid 1,8-Diaminonaphthalene, Ketones Water 80 High asianpubs.org
Fe3O4@zeolite-SO3H 1,8-Diaminonaphthalene, Aldehydes Solvent-free 80 Excellent asianpubs.org

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical research and production.

Microwave-Assisted Synthesis Protocols for Chloromethylated Heterocycles

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds. nih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.gov These benefits are attributed to the efficient and uniform heating of the reaction mixture, which is not always achievable with conventional heating.

In the context of this compound synthesis, microwave-assisted protocols can be applied to the condensation reaction between 1,8-diaminonaphthalene and a suitable chloromethyl source, such as chloroacetic acid. Research on the microwave-assisted synthesis of 2-alkyl and 2-arylperimidines from carboxylic acids has demonstrated the feasibility and advantages of this approach. nih.gov In these studies, the reaction of 1,8-diaminonaphthalene with various carboxylic acids under acidic conditions and microwave irradiation resulted in high yields (65-80%) and significantly shorter reaction times compared to conventional heating methods. nih.gov

This methodology can be directly extrapolated to the synthesis of this compound by using chloroacetic acid as the carboxylic acid component. The reaction would likely proceed through the formation of an amide intermediate, followed by cyclization to the perimidine ring, all accelerated by microwave energy.

The key advantages of microwave-assisted synthesis for this transformation include:

Rapid Reaction Rates: Microwave heating can accelerate the reaction, reducing the synthesis time from hours to minutes.

Higher Yields: Often, microwave-assisted reactions provide higher yields of the desired product compared to conventional methods.

Improved Purity: The rapid and uniform heating can minimize the formation of side products, leading to a cleaner reaction profile and simplifying purification.

Energy Efficiency: The focused heating of the reaction mixture makes microwave synthesis a more energy-efficient technique.

The following table provides a comparative overview of a hypothetical microwave-assisted synthesis of this compound with a conventional heating method, based on the findings for other 2-substituted perimidines. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Substituted Perimidines

Method Reactants Conditions Reaction Time Yield (%)
Conventional Heating 1,8-Diaminonaphthalene, Carboxylic Acid Acid catalyst, Reflux Several hours Moderate
Microwave Irradiation 1,8-Diaminonaphthalene, Carboxylic Acid Acid catalyst, Microwave Minutes 65-80

The development of microwave-assisted protocols for the synthesis of this compound and its analogues represents a significant step towards more efficient and sustainable chemical manufacturing. The ability to rapidly synthesize these compounds in high yields opens up new avenues for their exploration in various fields of chemical and materials science.

Reactivity and Transformation Pathways of 2 Chloromethyl 1h Perimidine

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The most prominent feature of 2-(chloromethyl)-1H-perimidine's reactivity is the chloromethyl group, which serves as a potent electrophilic site. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, making the compound a valuable synthetic intermediate for introducing the perimidinylmethyl moiety into various molecular scaffolds. researchgate.netnih.gov This reactivity is analogous to that observed in other heterocyclic systems bearing a chloromethyl group, such as 2-(chloromethyl)benzimidazole (B146343) and various chloromethyl-substituted pyrimidines. researchgate.netcymitquimica.com

Mechanistic Investigations of Nucleophilic Attack at the Chloromethyl Center

The reaction at the chloromethyl center predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic methylene (B1212753) carbon, leading to the displacement of the chloride ion in a single, concerted step. Evidence from stereochemical studies on analogous C-F bond cleavage reactions shows a complete inversion of configuration, which is a hallmark of the SN2 mechanism. cas.cn

The rate and efficiency of this substitution are influenced by several factors:

The Nature of the Nucleophile : Stronger nucleophiles lead to faster reaction rates. uni-muenchen.de

The Leaving Group : The reactivity of halomethyl groups follows the established trend for leaving group ability, with iodomethyl compounds being more reactive than bromomethyl, which are in turn more reactive than chloromethyl derivatives (I > Br > Cl). rsc.orgacs.org

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically employed to solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophilic center.

Reactivity with Nitrogen-Centred Nucleophiles (e.g., Amines)

This compound readily reacts with a variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding 2-(aminomethyl)-1H-perimidine derivatives. researchgate.netmdpi.com These reactions typically occur under basic conditions or by using an excess of the amine to neutralize the hydrogen chloride formed during the reaction. The versatility of this reaction allows for the synthesis of a wide array of N-substituted perimidine derivatives.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Centred Nucleophiles

Nucleophile Product
Ammonia (NH₃) 2-(aminomethyl)-1H-perimidine
Primary Amine (R-NH₂) 2-((alkylamino)methyl)-1H-perimidine
Secondary Amine (R₂NH) 2-((dialkylamino)methyl)-1H-perimidine
Heterocyclic Amines 2-((heterocyclyl)methyl)-1H-perimidine

Reactions with Sulfur-Centred Nucleophiles (e.g., Thiopyrimidines)

Sulfur-centered nucleophiles, which are generally "soft" and highly effective in SN2 reactions, react efficiently with this compound. Reactions with thiols (in the form of their thiolate salts), thiourea, and thiones of heterocyclic compounds like pyrimidine-2-thiones have been reported for analogous chloromethyl heterocycles. researchgate.netnih.gov These reactions lead to the formation of a stable carbon-sulfur bond, yielding thioethers or isothiouronium salts.

It is noteworthy that in some related systems, such as 4-chloromethyl-tetrahydropyrimidines, reactions with soft nucleophiles like sodium thiophenoxide can lead to competing reaction pathways: direct nucleophilic substitution and ring expansion to a diazepine (B8756704) derivative. researchgate.net The outcome can be influenced by the reaction conditions and the basicity of the nucleophile. researchgate.net

Table 2: Examples of Nucleophilic Substitution with Sulfur-Centred Nucleophiles

Nucleophile Product Type Potential Pathway
Sodium Thiophenoxide (PhSNa) Thioether Direct Substitution or Ring Expansion researchgate.net
Thiourea (H₂NCSNH₂) Isothiouronium Salt Direct Substitution nih.gov
Pyrimidine-2-thione Thioether Direct Substitution researchgate.net

Hydrolytic Transformations of the Chloromethyl Moiety

The chloromethyl group can undergo hydrolysis under appropriate conditions to yield 2-(hydroxymethyl)-1H-perimidine. This transformation typically requires heating in an aqueous acidic or basic medium.

A more complex transformation is the Sommelet reaction, which converts the chloromethyl group into a formyl (aldehyde) group. farmaciajournal.com This two-step process involves first reacting this compound with hexamethylenetetramine (HMTA) to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt with acid yields 1H-perimidine-2-carbaldehyde. farmaciajournal.com

Table 3: Products from Hydrolytic and Related Transformations

Reaction Type Key Reagents Final Product
Simple Hydrolysis H₂O, acid or base 2-(hydroxymethyl)-1H-perimidine

Intermolecular Reactions with Carbon-Centred Nucleophiles

Reactions with carbon-based nucleophiles provide a direct route for forming carbon-carbon bonds. Stabilized carbanions, such as those derived from malonic esters or cyanide ions, can act as nucleophiles. researchgate.net However, similar to reactions with certain sulfur nucleophiles, the reaction of related chloromethyl pyrimidines with the sodium salt of diethyl malonate has been shown to result in ring expansion products rather than direct substitution. researchgate.net This pathway is thought to proceed through initial deprotonation of the perimidine N-H by the basic carbanion, followed by an intramolecular cyclization and subsequent rearrangement.

Electrophilic Transformations of the Perimidine Core

While the chloromethyl group is electrophilic, the perimidine ring system itself is electron-rich and thus nucleophilic, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atoms delocalize into the fused naphthalene (B1677914) ring, increasing its electron density. nih.gov This makes the naphthalene portion of the molecule the primary site for electrophilic substitution reactions. nih.gov

Due to high electron density, the peri-positions (C-6 and C-7) and the C-4 and C-9 positions are the most likely sites for electrophilic attack. nih.govmdpi.com Standard electrophilic aromatic substitution reactions are therefore expected to occur on the carbocyclic part of the ring system. These reactions include:

Halogenation (with Br₂ or Cl₂ and a Lewis acid)

Nitration (with HNO₃/H₂SO₄)

Sulfonation (with fuming H₂SO₄)

Friedel-Crafts Acylation/Alkylation (with acyl/alkyl halides and a Lewis acid)

The precise regioselectivity of these substitutions would be influenced by the directing effects of the fused pyrimidine (B1678525) ring and any existing substituents, as well as the specific reaction conditions employed.

Intramolecular Cyclization and Rearrangement Pathways

The 2-(chloromethyl) group serves as a versatile electrophilic handle for initiating intramolecular cyclization reactions. While direct cyclization is not commonly reported, the transformation is typically achieved through a two-step sequence: nucleophilic substitution at the chloromethyl carbon, followed by an intramolecular ring-closing reaction. This strategy opens pathways to a variety of fused perimidine heterocycles.

The initial step involves the reaction of this compound with a bifunctional nucleophile. The highly reactive benzylic-like chloride is readily displaced. The newly introduced functional group can then react with either the N-H proton of the perimidine ring or an activated position on the naphthalene nucleus to form a new ring.

One potential pathway involves the reaction with potassium cyanide (KCN). stackexchange.comchemguide.co.uk The resulting intermediate, 2-(cyanomethyl)-1H-perimidine, possesses an acidic methylene group and a nitrile function, which are both valuable for subsequent cyclization reactions. For instance, this intermediate could theoretically undergo Thorpe-Ziegler cyclization or be elaborated into other reactive species to facilitate ring closure onto the peri-position of the naphthalene ring.

Another well-established method for forming cyclic compounds is the Wittig reaction. semanticscholar.org Treatment of this compound with triphenylphosphine (B44618) would yield a stable phosphonium (B103445) salt. This salt can be converted into a phosphorus ylide, which can then undergo an intramolecular Wittig reaction if an appropriate carbonyl group is present on a side chain attached to one of the perimidine nitrogens. This would lead to the formation of complex polycyclic systems incorporating the perimidine moiety.

Although direct rearrangements of this compound are not extensively documented, rearrangements are known to occur in related heterocyclic systems, often under thermal or photochemical conditions or during cyclization reactions. mdpi.comdntb.gov.ua For example, a Sommelet-Hauser rearrangement could be envisioned if a quaternary ammonium salt is formed from the chloromethyl group.

The table below summarizes potential intramolecular cyclization strategies starting from this compound.

Initial Reagent Intermediate Potential Cyclization Product Reaction Type
Potassium Cyanide (KCN)2-(Cyanomethyl)-1H-perimidineFused pyrrolo[1,2-a]perimidine derivativeNucleophilic Substitution followed by Intramolecular Cyclization
Triphenylphosphine (PPh₃)(1H-Perimidin-2-ylmethyl)triphenylphosphonium chlorideFused perimidine systems via Intramolecular WittigNucleophilic Substitution (Arbuzov/Appel-type)
2-Aminothiophenol2-(((2-Aminophenyl)thio)methyl)-1H-perimidineFused thiazepino[3,2-a]perimidine derivativeNucleophilic Substitution followed by Condensation
Anthranilic Acid2-(((2-Carboxyphenyl)amino)methyl)-1H-perimidineFused perimidino[1,2-a]quinazoline derivativeNucleophilic Substitution followed by Amide Cyclization

Oxidative and Reductive Transformations

The perimidine ring system and its chloromethyl substituent are susceptible to both oxidation and reduction under appropriate conditions, leading to a range of functionalized products.

Oxidative Transformations

The oxidation of perimidines can target either the fused ring system or the side chain. The high electron density at the 4th and 9th positions of the perimidine nucleus makes these sites susceptible to oxidation. nih.gov Aerobic oxidation, often catalyzed by visible light and a photosensitizer, can convert perimidines into the corresponding perimidin-4-ones or perimidin-9-ones. nih.gov Furthermore, N-alkylation of the perimidine ring can be followed by hydroxylation to yield perimidin-2-ones. nih.gov

Another potential oxidative pathway is the formation of N-oxides, a common reaction for nitrogen-containing heterocycles like quinazolines when treated with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of this compound could potentially yield the corresponding N-oxide, which are valuable synthetic intermediates.

The chloromethyl group itself is generally stable to oxidation, but under harsh conditions, it could be converted to an aldehyde (formyl) or carboxylic acid group. A specific oxidative dehydrogenation has been noted in the synthesis of other 2-substituted perimidines, where sodium metabisulfite (B1197395) was used to form the final aromatic C=N bond from a dihydroperimidine intermediate. mdpi.com

Oxidizing Agent/Condition Transformation Potential Product
Air/Visible LightOxidation of perimidine ring4-Oxo- or 9-Oxo-2-(chloromethyl)-perimidine
m-CPBA or H₂O₂N-OxidationThis compound-N-oxide
Sodium Metabisulfite (Na₂S₂O₅)Oxidative Dehydrogenation (from dihydro precursor)This compound
Strong Oxidants (e.g., KMnO₄)Side-chain oxidation1H-Perimidine-2-carbaldehyde or 1H-Perimidine-2-carboxylic acid

Reductive Transformations

Reductive processes can target the chloromethyl group or the heterocyclic ring. Catalytic hydrogenation or reduction with metal-based systems is expected to cleave the carbon-chlorine bond. For example, the electrochemical reduction of 2,6-bis(chloromethyl)pyridine (B1207206) results in the cleavage of the C-Cl bonds to form 2,6-lutidine. researchgate.net A similar reaction with this compound would be expected to yield 2-methyl-1H-perimidine, a synthetically useful building block.

The perimidine ring itself can also be reduced. The reduction of N-alkylated perimidines is known to occur, leading to dihydro- or tetrahydro-perimidine derivatives. nih.gov The specific outcome depends on the reducing agent and the substitution pattern on the perimidine ring.

Reducing Agent/Condition Transformation Potential Product
H₂ / Pd-C or NaBH₄Reductive dehalogenation2-Methyl-1H-perimidine
LiAlH₄ or NaBH₄Reduction of the pyrimidine ring2-(Chloromethyl)-2,3-dihydro-1H-perimidine
H₂ / Stronger CatalystFull reduction of hetero-ring2-(Chloromethyl)-1,2,3,4,5,6-hexahydro-perimidine

Derivatization Strategies for 2 Chloromethyl 1h Perimidine

Functionalization of the Chloromethyl Moiety

The primary site for the derivatization of 2-(chloromethyl)-1H-perimidine is the highly reactive chloromethyl group. This functionality is an excellent electrophile, making it susceptible to nucleophilic substitution reactions (S_N2). This allows for the introduction of a wide variety of functional groups, transforming the perimidine core into a scaffold for diverse applications.

The general reactivity of chloromethyl groups attached to heterocyclic rings is well-established. researchgate.netnbinno.com For instance, compounds like 2-(chloromethyl)benzimidazole (B146343) and various chloromethyl-pyrimidines readily react with a range of nucleophiles. researchgate.net These reactions typically involve the displacement of the chloride anion by nucleophiles such as amines, thiols, and phenoxides.

Table 1: Plausible Nucleophilic Substitution Reactions on this compound

Nucleophile (Nu-H) Reagent Example Expected Product
Amine R₂NH (e.g., Morpholine, Piperidine) 2-((Dialkylamino)methyl)-1H-perimidine
Thiol RSH (e.g., Thiophenol) 2-((Arylthio)methyl)-1H-perimidine
Phenoxide ArOH (e.g., Phenol) + Base 2-(Phenoxymethyl)-1H-perimidine
Azide (B81097) Sodium Azide (NaN₃) 2-(Azidomethyl)-1H-perimidine

While these reactions are synthetically feasible, specific published studies detailing the reaction conditions, yields, and characterization for the derivatives of this compound are not readily found. Studies on 2-(chloromethyl)benzimidazole show that reactions with amines and thiols proceed to give 2-aminomethyl and 2-thiomethyl derivatives, respectively, which are valuable intermediates for further synthesis. researchgate.netchemrevlett.com

Substitution and Modification of the Perimidine Ring System

The perimidine ring itself offers sites for further functionalization, distinct from the chloromethyl group. The unique electronic nature of the perimidine system, with its fusion of a π-deficient pyrimidine (B1678525) ring and a π-excessive naphthalene (B1677914) moiety, allows for both electrophilic and nucleophilic attacks. researchgate.net

The naphthalene part of the perimidine ring is susceptible to electrophilic aromatic substitution, such as nitration and halogenation. nih.gov For example, nitration of 2-methylperimidine has been reported, yielding dinitro derivatives, although the exact positions were not established and yields were low. yok.gov.tr More controlled conditions using ammonium (B1175870) nitrate (B79036) in acetic acid can lead to 6(7)-nitroperimidine. yok.gov.tr The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is another potential electrophilic substitution. ijpcbs.comambeed.com This reaction is widely used for various heterocyclic compounds and could foreseeably be applied to the perimidine system to introduce an aldehyde group, a versatile handle for further modifications. ijpcbs.comacs.org

It is important to note that the compatibility of the reactive 2-(chloromethyl) group with the often harsh conditions of electrophilic substitution (e.g., strong acids for nitration) has not been documented. The structure-reactivity relationship between the C2-substituent and the regioselectivity of substitution on the naphthalene ring remains an area for future investigation.

Elucidation of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to synthetic design. For derivatives of this compound, this would involve studying how substituents on the perimidine ring affect the reactivity of the chloromethyl group, and conversely, how the group at the C2-position influences subsequent reactions on the ring system.

Key questions that remain unanswered in the literature include:

Electronic Effects: How would electron-donating or electron-withdrawing groups on the naphthalene moiety (e.g., at the 6- or 9-positions) influence the rate of nucleophilic substitution at the chloromethyl group? One would hypothesize that electron-withdrawing groups would enhance the electrophilicity of the methylene (B1212753) carbon, accelerating the reaction, while electron-donating groups would have the opposite effect.

Steric Hindrance: How do bulky substituents near the C2-position affect the approach of nucleophiles to the chloromethyl group?

Regioselectivity: In cases of electrophilic substitution on the perimidine ring, how does the nature of the C2-substituent (after displacement of the chlorine) direct incoming electrophiles? The electronic properties of the perimidine system suggest that electrophilic attack is favored at the 4- and 9-positions, but this could be modulated by the C2-substituent. nih.gov

While studies on other heterocyclic systems have explored such relationships, for example, the regioselective substitution on di-chloropyrazolo[3,4-d]pyrimidines, no specific research dedicated to the structure-reactivity of this compound derivatives is currently available.

Spectroscopic Characterization of 2 Chloromethyl 1h Perimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum of a perimidine derivative provides specific signals for the protons in the molecule. For 2-(chloromethyl)-1H-perimidine, distinct resonances are expected for the chloromethyl group, the aromatic protons on the naphthalene (B1677914) core, and the N-H proton.

The chloromethyl (-CH₂Cl) protons typically appear as a sharp singlet due to the absence of adjacent protons for coupling. In related heterocyclic compounds containing a chloromethyl group, this singlet is often observed in the range of δ 4.8–5.2 ppm. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the CH₂Cl singlet appears at 4.92 ppm. mdpi.com In another derivative, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, this signal is found at 5.19 ppm. nih.gov

The aromatic region of the spectrum is more complex, showing signals for the six protons of the perimidine naphthalene system. These typically appear as a series of doublets and multiplets between δ 6.0 and 8.0 ppm. In a related compound, 2-(pyridin-2-yl)-1H-perimidine, the aromatic protons of the perimidine core are observed between δ 6.36 and 7.25 ppm in CDCl₃. nih.gov For 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the perimidine aromatic protons present as doublets and doublets of doublets between δ 6.5 and 7.2 ppm in DMSO-d₆. mdpi.com The N-H proton of the perimidine ring is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In 2-(pyridin-2-yl)-1H-perimidine, this proton gives a broad singlet at δ 9.39 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton GroupExpected Chemical Shift (δ, ppm)Expected MultiplicityAssignment Notes
-CH₂Cl4.8 – 5.2Singlet (s)Aliphatic protons adjacent to an electronegative chlorine atom and the perimidine ring.
Aromatic Protons6.3 – 7.8Multiplets (m), Doublets (d)Protons on the fused naphthalene ring system of the perimidine core.
N-H> 9.0Broad Singlet (br s)Amide proton; chemical shift is solvent-dependent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chloromethyl carbon (-CH₂Cl) is expected to have a characteristic signal in the aliphatic region. Based on analogous structures, this peak typically appears between δ 35 and 50 ppm. For example, the CH₂Cl carbon in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine resonates at δ 46.5 ppm. mdpi.com

The aromatic carbons of the perimidine system, including the quaternary carbons, will produce a series of signals in the downfield region, typically from δ 100 to 150 ppm. The carbon atom at the 2-position (C=N) is expected to be the most downfield among the perimidine carbons due to its imine character. In related perimidine derivatives, aromatic carbon signals are observed between δ 105 and 148 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon GroupExpected Chemical Shift (δ, ppm)Assignment Notes
-CH₂Cl35 – 50Aliphatic carbon bonded to chlorine.
Aromatic C-H105 – 130Protonated carbons of the naphthalene moiety.
Aromatic Quaternary C130 – 145Non-protonated carbons at the ring junctions.
C=N (C-2)> 145Imine carbon at the 2-position of the perimidine ring.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are often essential for unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems like perimidine. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin coupling correlations, helping to trace the connectivity of protons within the aromatic spin systems of the perimidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. jocpr.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations (typically over 2-3 bonds) between ¹H and ¹³C nuclei. It is crucial for assigning quaternary carbons and for connecting different fragments of the molecule, such as linking the -CH₂Cl protons to the C-2 carbon of the perimidine ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing through-space correlations that are invaluable for confirming stereochemistry and conformation. mdpi.com

These advanced methods are critical for confirming the precise structure of novel perimidine derivatives and ensuring that all spectral signals are correctly assigned. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. photothermal.com These methods are complementary and provide a characteristic "fingerprint" for a compound based on its functional groups. nih.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the chloromethyl group would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the perimidine ring system are expected in the 1500-1650 cm⁻¹ region. A key signal would be the C-Cl stretch, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. nih.gov For example, the IR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows C=N bands at 1591 and 1547 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While polar bonds like N-H and C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. photothermal.com Therefore, the symmetric breathing vibrations of the aromatic rings in the perimidine core would be prominent in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H stretch3100 – 3400Medium-Broad
Aromatic C-H stretch3000 – 3100Medium-Weak
Aliphatic C-H stretch2900 – 3000Medium-Weak
C=N / C=C stretch1500 – 1650Strong-Medium
C-Cl stretch600 – 800Strong-Medium

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₂H₉ClN₂), high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com

The molecular weight of the compound is 216.67 g/mol . americanelements.com Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a primary peak for the molecule containing ³⁵Cl and a secondary peak (M+2) at two mass units higher for the molecule containing ³⁷Cl, with an intensity ratio of approximately 3:1. mdpi.com Therefore, peaks are expected around m/z 216 and 218. In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 217 and 219.

Fragmentation patterns can also provide structural information. A common fragmentation pathway would be the loss of the chloromethyl group or a chlorine radical, leading to significant fragment ions that can help to confirm the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

In the crystal structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related chloromethylated heterocycle, the molecule exhibits a planar pyrazolopyrimidine system. mdpi.com A crystallographic analysis of this compound would be expected to confirm the planarity of the perimidine core and reveal how the molecules pack in the crystal, likely through a combination of N-H···N hydrogen bonds and π-π stacking interactions, which are characteristic of this class of compounds. nih.gov

Table 4: Representative Crystallographic Data for a Perimidine Derivative (2-(pyridin-2-yl)-1H-perimidine)

ParameterValue nih.gov
Chemical FormulaC₁₆H₁₁N₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3231 (3)
b (Å)10.1278 (3)
c (Å)12.0195 (4)
β (°)102.731 (1)
Volume (ų)1224.23 (7)

Note: This data is for a related compound to illustrate typical crystallographic parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of the perimidine heterocyclic system are characterized by strong absorptions in the ultraviolet (UV) region, arising from π → π* electronic transitions within the conjugated π-system. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive to the nature of substituents on the perimidine core and the solvent used for analysis.

While specific, experimentally determined UV-Vis absorption data for this compound is not extensively detailed in available literature, the general spectral features can be understood from studies on closely related 2-substituted perimidine derivatives. Typically, the electronic absorption spectra of the perimidine system exhibit two or more intense, broad bands. researchgate.net These bands are attributed to the π-electron system of the fused naphthalene and pyrimidine (B1678525) rings.

Research on perimidine derivatives synthesized from the condensation of 1,8-naphthalenediamine with itaconic and citraconic anhydrides provides insight into the characteristic UV-Vis absorption of this class of compounds. researchgate.netresearchgate.net For instance, the UV-Vis spectra of acrylic acid perimidine (IPm) and its isomer (CPm) were measured in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The perimidine system generally shows a high-energy absorption band below 300 nm and another strong, broad band at longer wavelengths, typically between 300 and 400 nm. researchgate.net In the case of these derivatives, the short-wavelength band was obscured by the solvent's own absorption. researchgate.net

The absorption maxima for these related compounds are presented below:

Compound NameSolventAbsorption λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Acrylic acid perimidine (IPm)DMSO32511,000
35511,000
3757,000
Citraco-perimidine (CPm)DMSO36012,000
38011,000
Data sourced from Fernández et al. (2015). researchgate.netresearchgate.net

For this compound, the electron-withdrawing nature of the chloromethyl group (-CH₂Cl) attached to the C2 position is expected to modulate the electronic transitions of the perimidine chromophore. Electron-withdrawing groups can influence the energy of the molecular orbitals involved in the π → π* transitions, potentially leading to a shift in the absorption maxima (λmax). However, without direct experimental data, the precise effect—whether a bathochromic (red shift) or hypsochromic (blue shift) shift—remains theoretical. The study of various substituted perimidines confirms that modifications at the 2-position significantly influence the photophysical properties. researchgate.net

The solvent environment can also play a crucial role in the position and shape of UV-Vis absorption bands through solute-solvent interactions. damanhour.edu.eg Polar solvents may interact differently with the ground and excited states of the molecule compared to nonpolar solvents, leading to shifts in absorption maxima, a phenomenon known as solvatochromism.

Computational and Theoretical Investigations of 2 Chloromethyl 1h Perimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are frequently used to investigate various properties of heterocyclic systems, including perimidine derivatives. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-311G(d,p) have proven effective in predicting the properties of such molecules with results that align well with experimental data. amazonaws.commaterialsciencejournal.org

A fundamental step in any computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For perimidine derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. openaccesspub.orgresearchgate.net

The perimidine core is expected to be largely planar, a characteristic feature of fused aromatic systems. researchgate.net The substitution at the 2-position with a chloromethyl group introduces conformational flexibility around the C-C and C-Cl bonds. The final optimized geometry would reveal the precise spatial orientation of this group relative to the perimidine ring system. While specific crystallographic data for 2-(chloromethyl)-1H-perimidine is not available in the provided search results, analysis of related structures provides expected values for key geometric parameters. researchgate.netopenaccesspub.org

ParameterBondCalculated Value (Å or °)
Bond LengthN-C (imidazole ring)~1.38
Bond LengthC-C (aromatic)~1.40
Bond LengthC-N (imidazole ring)~1.33
Bond AngleC-N-C (imidazole ring)~108
Bond AngleN-C-N~117

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. arxiv.org By calculating the harmonic frequencies, researchers can identify the vibrational modes associated with specific functional groups. nih.gov These theoretical spectra are crucial for interpreting experimental data. Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental findings. mdpi.com

The analysis involves not just the frequency of vibration but also the nature of the atomic motions, which is determined through Potential Energy Distribution (PED) analysis. openaccesspub.org For this compound, key vibrational modes would include N-H stretching, aromatic C-H stretching, C=N and C=C ring stretching, and the characteristic vibrations of the chloromethyl group, such as C-Cl stretching and CH2 bending modes.

Table 2: Representative Calculated Vibrational Frequencies and Assignments. (Note: This table illustrates typical vibrational modes for a heterocyclic compound. Specific frequencies for the title compound require dedicated calculation.)

ModeCalculated Frequency (cm⁻¹)Assignment (PED %)
ν(N-H)~3450N-H stretch
ν(C-H)arom~3100-3000Aromatic C-H stretch
ν(C=C/C=N)~1600-1450Ring stretching
δ(CH₂)~1420CH₂ scissoring
ν(C-Cl)~750-700C-Cl stretch

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netmalayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In perimidine systems, the HOMO is typically distributed over the naphthalene (B1677914) ring system, including the nitrogen atoms, while the LUMO is also located across the fused aromatic rings. amazonaws.com The HOMO-LUMO gap and other quantum chemical descriptors like electronegativity, chemical hardness, and the electrophilicity index can be calculated to provide a comprehensive overview of the molecule's reactive tendencies. amazonaws.com

Table 3: Calculated FMO Energies and Related Quantum Chemical Parameters. (Note: Values are representative examples from studies on similar compounds.)

ParameterValue (eV)
EHOMO-5.28
ELUMO-1.27
Energy Gap (ΔE)4.01

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. wolfram.comchemrxiv.org The map is colored based on the electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the two nitrogen atoms of the perimidine ring and the electronegative chlorine atom. These sites represent the most probable locations for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom attached to the nitrogen (N-H) and the hydrogens of the aromatic system would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. wikipedia.orgnih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies. (Note: This table illustrates typical intramolecular interactions found in similar heterocyclic systems.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(N)π(C=C)High
LP(Cl)σ(C-H)Moderate
π(C=C)π*(C=C)High

The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron), while f-(r) relates to its susceptibility to an electrophilic attack (donating an electron). scm.com By calculating these values for each atom in this compound, one can identify the most reactive sites with precision. For instance, the nitrogen atoms are expected to be primary sites for electrophilic attack, a prediction that can be quantified and confirmed through Fukui function analysis. amazonaws.comchemrxiv.org

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there are currently no specific computational or theoretical studies published that focus solely on the chemical compound “this compound.” Research in the field of computational chemistry has been conducted on related perimidine derivatives and other heterocyclic compounds. However, detailed analyses, including Molecular Dynamics (MD) simulations, quantum chemical approaches to reaction mechanism elucidation, and in silico predictions of spectroscopic parameters, have not been specifically reported for this compound.

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content for the requested sections and subsections based on existing research. The generation of data tables and detailed research findings as specified is precluded by the absence of dedicated studies on this particular compound.

While computational studies exist for other molecules within the perimidine class, the strict adherence to the subject of “this compound” as per the instructions prevents the inclusion of information from these related but distinct chemical entities. Any attempt to extrapolate or generalize findings from other compounds would not meet the required standards of scientific accuracy for the specific subject of this article.

Future research may address this knowledge gap, at which point a detailed article on the computational and theoretical investigations of this compound could be composed.

Applications in Advanced Organic Synthesis

2-(Chloromethyl)-1H-perimidine as a Key Building Block

In the context of organic synthesis, a "building block" is a molecule that possesses a reactive functional group allowing it to be readily incorporated into a larger, more complex structure. lifechemicals.com this compound is an exemplary building block due to the presence of the highly reactive C-Cl bond in the chloromethyl group. This group acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. lookchem.com This reactivity allows for the facile introduction of the perimidine moiety into various molecular frameworks.

Organic chemists can utilize this compound to react with a diverse range of nucleophiles, thereby forging new carbon-heteroatom or carbon-carbon bonds. This modular approach is fundamental to modern synthetic chemistry, enabling the systematic assembly of complex target molecules. The versatility of this compound is highlighted by its potential to react with different classes of nucleophiles to yield a variety of functionalized perimidine derivatives.

Below is a table summarizing some of the fundamental nucleophilic substitution reactions that underscore the utility of this compound as a key building block.

Nucleophile (Nu⁻)Reagent ExampleProduct Structure at C-2Resulting Functional Group
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)-CH₂-N₃Azidomethyl
Cyanide (CN⁻)Sodium Cyanide (NaCN)-CH₂-CNCyanomethyl
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)-CH₂-OHHydroxymethyl
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)-CH₂-ORAlkoxymethyl
Thiolate (RS⁻)Sodium Thiophenolate (NaSPh)-CH₂-SRThioether
Amine (R₂NH)Diethylamine ((CH₃CH₂)₂NH)-CH₂-NR₂Aminomethyl
Phosphine (PR₃)Triphenylphosphine (B44618) (PPh₃)-CH₂-P⁺R₃Phosphonium (B103445) Salt

This table represents generalized, plausible reactions based on the known reactivity of chloromethyl groups.

Synthesis of Complex Polyheterocyclic Architectures

The perimidine nucleus is a recurring motif in various complex heterocyclic systems. nih.gov this compound is a strategic precursor for constructing larger, fused polyheterocyclic architectures. The reactive chloromethyl handle can be elaborated into structures that subsequently participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the original perimidine core.

One synthetic strategy involves the initial substitution of the chloride with a nucleophile that also contains an electrophilic or latent reactive site. For instance, reaction with an amino-thiol or amino-phenol could be followed by an intramolecular cyclization to form a new five- or six-membered ring containing nitrogen and either sulfur or oxygen, respectively. Such reactions expand the heterocyclic system, creating novel scaffolds. The synthesis of fused perimidines is a significant area of research, and derivatives of this compound provide a direct entry point into these complex systems. researchgate.net

For example, a potential synthetic route to a fused system could involve:

Nucleophilic Substitution: Reaction of this compound with a suitable binucleophile, such as 2-aminothiophenol.

Intramolecular Cyclization: The resulting intermediate, containing both a secondary amine and a thiol group, could then undergo a subsequent intramolecular cyclization, potentially forming a new thiazine (B8601807) or similar ring fused to the perimidine system.

These strategies are crucial for generating molecular diversity and accessing novel chemical space, which is essential for fields like materials science and medicinal chemistry. nih.govresearchgate.net

Role in Cascade and Multi-Component Reaction Systems

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net Multi-component reactions (MCRs) are a related class of reactions where three or more starting materials combine in a one-pot process to form a product that incorporates portions of all reactants. beilstein-journals.orgnih.govmdpi.com These reaction types are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity. nih.govbeilstein-journals.org

This compound is a suitable candidate for inclusion in such reaction schemes. Its electrophilic chloromethyl group can initiate a cascade by reacting with a multifunctional nucleophile. The N-H protons of the perimidine ring can also participate in subsequent reaction steps, for example, as a nucleophile or by being deprotonated to modulate reactivity.

A hypothetical MCR could involve the reaction of this compound, a primary amine, and a third component like an isocyanide. The reaction could proceed through an initial substitution of the chloride by the amine, followed by further reaction of the newly formed secondary amine with the other components to construct a more elaborate structure in a single pot. The ability to participate in such complex transformations makes this compound a valuable tool for synthetic chemists aiming to streamline the synthesis of complex molecules.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in building molecular frameworks, this compound is a crucial precursor for other, more advanced synthetic intermediates. The chloromethyl group can be chemically transformed into a variety of other functional groups, thereby creating a new suite of perimidine-based reagents with distinct reactivity.

Key transformations include:

Conversion to Aldehyde: Oxidation of the corresponding alcohol (formed by hydrolysis) or direct conversion using reagents like those in the Sommelet or Kröhnke oxidation can yield 1H-perimidine-2-carbaldehyde. This aldehyde is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and condensation reactions to form imines or other heterocycles.

Conversion to Azide: Nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1H-perimidine. This azide is a precursor for the synthesis of amines via reduction or for use in "click chemistry" (Huisgen cycloaddition) to link the perimidine unit to other molecules containing alkynes.

Conversion to Phosphonium Salt: Reaction with triphenylphosphine produces a phosphonium salt, which is a key reagent (a Wittig reagent precursor) for converting aldehydes and ketones into alkenes.

Formation of N-Heterocyclic Carbene (NHC) Precursors: The perimidine scaffold is used to create important ligands for organometallic chemistry, particularly N-heterocyclic carbenes (NHCs). nsf.govfigshare.com The chloromethyl group can be used to N-alkylate the perimidine core, a key step in the synthesis of perimidinium salts that are the direct precursors to perimidine-based NHCs. These NHCs are widely used as ligands in catalysis. nih.gov

The following table details the conversion of this compound into valuable synthetic intermediates.

Starting MaterialTransformation/Reagent(s)Resulting IntermediateKey Application of Intermediate
This compound1. NaOH (aq) 2. Mild Oxidation (e.g., PCC)1H-Perimidine-2-carbaldehydeWittig reactions, imine formation, reductive amination
This compoundNaN₃2-(Azidomethyl)-1H-perimidineHuisgen cycloaddition ("click chemistry"), reduction to amine
This compoundPPh₃(1H-Perimidin-2-ylmethyl)triphenylphosphonium chlorideWittig reagent for olefination
This compound1. Alkylation (e.g., R-I) 2. Anion ExchangeN-Alkyl-2-(chloromethyl)-1H-perimidinium saltPrecursor for N-Heterocyclic Carbene (NHC) ligands

This table outlines plausible synthetic pathways to advanced intermediates based on standard organic transformations.

Coordination Chemistry Aspects of 2 Chloromethyl 1h Perimidine

Ligand Design Principles Incorporating the Perimidine and Chloromethyl Moieties

The design of ligands based on the 2-(chloromethyl)-1H-perimidine framework is guided by several key principles aimed at tailoring the resulting metal complexes for specific applications. The perimidine nucleus itself is a versatile scaffold, and the strategic placement of the chloromethyl group enhances its potential as a ligand. nih.gov

The perimidine moiety offers multiple coordination sites. The two nitrogen atoms of the heterocyclic ring can act as donors, potentially leading to the formation of chelate rings with a metal center. nih.gov The extended π-system of the naphthalene (B1677914) rings can also participate in π-stacking interactions, influencing the supramolecular assembly of the resulting complexes. nih.gov

The chloromethyl group introduces several important features to the ligand design:

Additional Donor Site: The chlorine atom, with its lone pairs of electrons, can potentially coordinate to a metal center, although this is generally a weak interaction. More significantly, the methylene (B1212753) group can be functionalized to introduce stronger donor atoms.

Steric Influence: The presence of the chloromethyl group can impose steric constraints that influence the coordination geometry around the metal ion. This can be exploited to favor specific geometries and coordination numbers.

Reactive Handle: The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of other functional groups. This enables the synthesis of a wide range of derivative ligands with tailored electronic and steric properties. For instance, reaction with amines, pyridines, or other nitrogen-containing heterocycles can lead to multidentate ligands capable of forming stable complexes.

By combining the inherent coordinating ability of the perimidine ring system with the versatility of the chloromethyl group, a diverse library of ligands can be developed. These ligands can be designed to control the electronic environment, coordination geometry, and ultimately, the reactivity and physical properties of the resulting metal complexes.

Synthesis and Characterization of Metal-Perimidine Complexes

The synthesis of metal complexes with perimidine-based ligands, including hypothetical complexes of this compound, generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile (B52724), and dimethylformamide (DMF). nih.gov

A typical synthetic procedure involves dissolving the perimidine ligand in a suitable solvent, followed by the addition of a solution of the metal salt. nih.gov The reaction mixture is often heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried. nih.gov

Table 1: General Synthetic Conditions for Metal-Perimidine Complexes

ParameterTypical ConditionsRationale
Metal SaltsChlorides (e.g., CuCl₂, NiCl₂, CoCl₂), Acetates, NitratesProvides the metal ion for coordination. The choice of anion can sometimes influence the final structure.
SolventsEthanol, Methanol, DMF, AcetonitrileTo dissolve both the ligand and the metal salt, facilitating the reaction.
Reaction TemperatureRoom temperature to refluxHeating is often required to overcome activation barriers and promote complex formation.
StoichiometryVaries (e.g., 1:1, 1:2 metal-to-ligand ratio)Controls the coordination number and geometry of the resulting complex.

Characterization of the synthesized complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Elemental Analysis (C, H, N): Provides the empirical formula of the complex, which helps in confirming the metal-to-ligand ratio. dergipark.org.tr

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and N-H bonds in the perimidine ring upon coordination to the metal ion provide evidence of complex formation. researchgate.net New bands in the low-frequency region can be attributed to metal-nitrogen (M-N) and metal-chlorine (M-Cl) vibrations.

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of d-d transition bands for transition metal complexes is a key indicator of the geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide insights into the binding mode. nih.gov

Mass Spectrometry: Helps in determining the molecular weight of the complex and confirming its composition. researchgate.net

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the oxidation state and geometry of the metal ion. dergipark.org.tr

Coordination Modes and Geometric Configurations within Metal Complexes

The this compound ligand can adopt several coordination modes, leading to a variety of geometric configurations in its metal complexes. The specific mode of coordination will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Potential Coordination Modes:

Monodentate Coordination: The ligand could coordinate to the metal center through one of the nitrogen atoms of the perimidine ring. This is a common coordination mode for simple N-heterocyclic ligands.

Bidentate Chelating Coordination: The two nitrogen atoms of the perimidine ring could coordinate to the same metal ion, forming a stable six-membered chelate ring. This mode is often favored due to the chelate effect.

Bidentate Bridging Coordination: The ligand could bridge two metal centers by coordinating through each of its nitrogen atoms to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers.

Tridentate Coordination: In principle, if the chloromethyl group participates in coordination, either directly through the chlorine atom or through a functional group introduced by substitution, a tridentate coordination mode could be achieved.

Common Geometric Configurations:

The coordination number and the nature of the ligand donor atoms dictate the geometry of the resulting metal complex. youtube.com For complexes of this compound, several geometries are plausible:

Tetrahedral: A coordination number of four can lead to a tetrahedral geometry, which is common for d¹⁰ metal ions like Zn(II) and for some high-spin d⁵, d⁶, and d⁷ complexes.

Square Planar: Also with a coordination number of four, a square planar geometry is typically observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral: A coordination number of six results in an octahedral geometry, which is one of the most common geometries in coordination chemistry. asrjetsjournal.orgnih.gov This can be achieved with two tridentate ligands or a combination of bidentate and monodentate ligands. For instance, a complex of the type [M(L)₂(X)₂], where L is a bidentate perimidine ligand and X is a monodentate ligand like chloride, would likely adopt an octahedral geometry.

Square Pyramidal: A coordination number of five can lead to a square pyramidal geometry. Vanadyl(IV) complexes with perimidine derivatives have been proposed to adopt this geometry. researchgate.net

The interplay between the coordination tendencies of the perimidine nitrogen atoms and the potential involvement of the chloromethyl group or its derivatives allows for a rich variety of structural possibilities.

Electronic and Structural Properties of Coordination Compounds

The electronic and structural properties of coordination compounds derived from this compound are intrinsically linked to the nature of the metal ion, the coordination geometry, and the electronic character of the ligand.

Electronic Properties:

The electronic properties of these complexes are largely determined by the interaction between the metal d-orbitals and the ligand orbitals. The perimidine ring system, with its extended π-conjugation, can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These transitions are often observed in the UV-visible absorption spectra and can be responsible for the intense colors of many transition metal complexes.

The electron-withdrawing nature of the chloromethyl group can influence the electronic properties of the perimidine ligand. By withdrawing electron density from the ring system, it can lower the energy of the ligand's π* orbitals. This, in turn, can affect the energy of the MLCT transitions and the redox potential of the metal center.

The electronic spectra of these complexes can provide valuable information about the d-orbital splitting, which is a consequence of the ligand field. The energy and number of d-d transitions are characteristic of the coordination geometry and the identity of the metal ion. For example, octahedral Cu(II) complexes typically exhibit a broad, asymmetric d-d absorption band in the visible region. nih.gov

Structural Properties:

The structural properties of these coordination compounds are best elucidated by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Key structural features of interest include:

M-N Bond Lengths: The lengths of the coordinate bonds between the metal and the perimidine nitrogen atoms provide a measure of the strength of the interaction.

Intramolecular and Intermolecular Interactions: The planarity of the perimidine ring system can facilitate π-π stacking interactions between adjacent complex molecules, leading to the formation of supramolecular architectures. nih.gov Hydrogen bonding involving the N-H group of the perimidine ring can also play a significant role in the crystal packing.

Coordination Geometry Distortion: Idealized geometries (e.g., perfect octahedron or tetrahedron) are often distorted in real complexes due to steric constraints imposed by the ligands or crystal packing forces. The degree of distortion can have a significant impact on the electronic and magnetic properties of the complex.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on establishing novel and sustainable pathways to 2-(chloromethyl)-1H-perimidine. While traditional methods for perimidine synthesis often involve the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes and ketones, the specific synthesis of the chloromethyl derivative has not been extensively documented. nih.gov

Future investigations could explore green chemistry approaches, such as the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation. nih.gov A comparative study of different synthetic routes, evaluating their yield, purity, cost-effectiveness, and environmental impact, would be highly valuable.

Table 1: Proposed Sustainable Synthetic Routes for this compound

RoutePrecursorsCatalyst/ConditionsPotential Advantages
11,8-diaminonaphthalene, ChloroacetaldehydeWater, Room TemperatureEnvironmentally benign, mild conditions
21,8-diaminonaphthalene, ChloroacetaldehydeMicrowave irradiation, Solvent-freeRapid reaction times, energy efficient
31,8-diaminonaphthalene, ChloroacetaldehydeBiocatalyst (e.g., enzyme)High selectivity, biodegradable

Advanced Mechanistic Studies of this compound Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its effective utilization. The presence of a reactive chloromethyl group at the 2-position suggests a high potential for nucleophilic substitution reactions.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. Kinetic studies, isotopic labeling, and in-situ spectroscopic techniques can provide valuable experimental data. Concurrently, density functional theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict reaction outcomes.

Table 2: Key Areas for Mechanistic Investigation

Research AreaTechniquesExpected Outcomes
Nucleophilic SubstitutionKinetic studies, NMR, Mass spectrometryUnderstanding of SN1 vs. SN2 pathways
Reaction IntermediatesIn-situ IR/Raman spectroscopyIdentification of transient species
Computational ModelingDFT, Ab initio calculationsElucidation of reaction energy profiles

Development of Highly Selective Derivatization Methodologies

The chloromethyl group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives with potentially novel properties. Future work should focus on developing highly selective methods for the derivatization of this compound.

This could involve exploring a range of nucleophiles to displace the chloride and introduce new functional groups. Furthermore, the development of protecting group strategies for the perimidine nitrogen atoms would enable regioselective modifications at other positions of the heterocyclic core. The synthesis of a library of derivatives would be instrumental in establishing structure-activity relationships.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. nih.gov Future research on this compound should leverage these computational tools.

Table 3: Application of AI and Machine Learning in this compound Research

ApplicationAI/ML ToolPotential Impact
Reaction OptimizationSupervised learning algorithmsPrediction of optimal temperature, solvent, and catalyst
Retrosynthetic AnalysisNeural networksIdentification of novel and efficient synthetic routes
Property PredictionQuantitative Structure-Activity Relationship (QSAR) modelsPrediction of biological activity and material properties

Potential in Materials Science and Catalysis Research

The unique photophysical and electronic properties of the perimidine scaffold suggest that this compound and its derivatives could have significant applications in materials science and catalysis. nih.gov The ability to introduce various functional groups via the chloromethyl handle opens up possibilities for tuning these properties.

Future research should explore the potential of these compounds as components in organic light-emitting diodes (OLEDs), fluorescent sensors, and photosensitizers. Additionally, the nitrogen atoms in the perimidine ring could act as ligands for metal catalysts, and the introduction of specific functionalities could lead to the development of novel catalytic systems. nih.gov

Q & A

Q. What experimental and theoretical approaches reconcile contradictory reactivity data in different solvent systems?

  • Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while protic solvents (MeOH) favor solvolysis. Combine Eyring plots (ΔH‡ and ΔS‡) with solvent polarity indices (ET(30)) to model solvent effects .

Methodological Notes

  • Crystallography : Always validate SHELX-refined structures with R1_1 < 5% and wR2_2 < 12% .
  • DFT Calculations : Use the B3LYP functional with dispersion corrections (D3BJ) for accurate van der Waals interactions .
  • Safety : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects; refer to SDS guidelines for PPE .

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